molecular formula C18H11NO4 B159635 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde CAS No. 131124-59-9

3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde

Cat. No. B159635
M. Wt: 305.3 g/mol
InChI Key: MWNLTKCQHFZFHN-UHFFFAOYSA-N
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Description

3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde, also known as CBQCA, is a chemical compound that reacts specifically with primary amines to form conjugates . These conjugates can be analyzed by electrophoretic or chromatographic methods . CBQCA also reacts with hydrophilic peptides and amino sugars . The amine derivatized product (7-aza-1-cyano-5,6-benzisoindole) is highly fluorescent .


Molecular Structure Analysis

The molecular formula of CBQCA is C18H11NO4 . It is a light yellow solid that is soluble in DMF or DMSO .


Chemical Reactions Analysis

CBQCA reacts specifically with primary amines to form conjugates . These conjugates can be analyzed by electrophoretic or chromatographic methods . CBQCA also reacts with hydrophilic peptides and amino sugars .


Physical And Chemical Properties Analysis

CBQCA is a light yellow solid that is soluble in DMF or DMSO . The amine derivatized product (7-aza-1-cyano-5,6-benzisoindole) is highly fluorescent . The excitation/emission of the reaction product is 465/560 nm .

Scientific Research Applications

Application in Capillary Electrophoresis

3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde has been employed as a precolumn derivatization agent for various amino sugars. This application is particularly effective in capillary electrophoresis with laser-induced fluorescence detection. It has shown to successfully convert constituents of biological mixtures into highly fluorescent isoindole derivatives, facilitating their separation and determination at extremely low levels (attomole range). This method has been applied in the analysis of monosaccharides, acid-hydrolyzed polysaccharides, and carbohydrate moieties derived from a glycoprotein (Liu, Shirota, & Novotny, 1991).

Fluorogenic Reagent for Amino Acids and Peptides Analysis

This chemical has also been designed as a reagent for the ultrasensitive determination of primary amines, particularly amino acids and peptides, by capillary electrophoresis using laser fluorescence detection. It reacts with these compounds at low concentrations to form highly fluorescent isoindole derivatives, allowing for their effective separation and detection in the low attomole range (Liu, Hsieh, Wiesler, & Novotny, 1991).

Protein Assay Applications

Another significant application of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is in protein assays. It acts as a sensitive fluorogenic reagent for the detection of amines in proteins. The sensitivity and dynamic range of CBQCA in determining protein concentration are influenced by the number of accessible amines in the protein. This method, while bearing limitations similar to other fluorogenic assays, stands out due to its extreme sensitivity and broad, essentially linear dynamic range (You, Haugland, & Ryan, 1997).

Application in Glycoprotein Analysis

It has also been utilized for the high-sensitivity analysis of both neutral and amino sugars in glycoproteins. Reducing monosaccharides and oligosaccharides, after reductive amination, have been separated and detected as their derivatives by capillary electrophoresis/laser-induced fluorescence under optimized conditions (Liu, Shirota, Wiesler, & Novotny, 1991).

properties

IUPAC Name

4-(2-formylquinoline-3-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c20-10-16-14(9-13-3-1-2-4-15(13)19-16)17(21)11-5-7-12(8-6-11)18(22)23/h1-10H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNLTKCQHFZFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156907
Record name 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde

CAS RN

131124-59-9
Record name 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131124-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131124599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
J Liu, YZ Hsieh, D Wiesler, M Novotny - Analytical chemistry, 1991 - ACS Publications
Amino acids and peptides, from both standard solutions and biological samples, were successfully reacted with 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, at low concen-tration, …
Number of citations: 268 pubs.acs.org
N Zhang, XF Guo, H Wang, HS Zhang - Analytical and bioanalytical …, 2011 - Springer
An effective micellar electrokinetic capillary chromatography with laser-induced fluorescence detection (MEKC-LIF) method has been proposed for the separation and the determination …
Number of citations: 18 link.springer.com
JP Liu, O Shirota, D Wiesler… - Proceedings of the …, 1991 - National Acad Sciences
Reducing monosaccharides and oligosaccharides, after reductive amination, were separated and detected as their 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA) …
Number of citations: 221 www.pnas.org
J Liu, O Shirota, M Novotny - Analytical chemistry, 1991 - ACS Publications
3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde has been utilized as a precolumn derivatization agent for various amino sugars. Constituents of various biological mixtures can be …
Number of citations: 153 pubs.acs.org
J Liu, O Shirota, M Novotny - Journal of Chromatography A, 1991 - Elsevier
Various aldose oligosaccharides can be quantitatively derivatized into primary amines for subsequent reaction with fluorogenic reagents, such as 3-(4-carboxybenzoyl)-2-…
Number of citations: 84 www.sciencedirect.com
N Şanlı, SE Tague, C Lunte - Journal of pharmaceutical and biomedical …, 2015 - Elsevier
A RP-LC-FL detection method has been developed to identify and quantitate four amino acid neurotransmitters including glutamic acid, glycine, taurine and γ-aminobutyric acid in rat …
Number of citations: 37 www.sciencedirect.com
J Liu, KA Cobb, M Novotny - Journal of Chromatography A, 1990 - Elsevier
The value of electrokinetic capillary chromatography for separating structurally similar model peptides and tryptic digests is demonstrated. The behavior of model peptides in buffer …
Number of citations: 122 www.sciencedirect.com
L Perquis, HY Ta, V Ong‐Meang, A Poinso… - …, 2019 - Wiley Online Library
Tryptophane (Trp) labelled by 3‐(4‐carboxybenzoyl)‐2‐quinolinecarboxaldehyde (CBQCA) is very difficult to identify using CE and fluorescence detection (480 nm). Why in this article …
K Kakehi - Trends in Glycoscience and Glycotechnology, 1992 - jstage.jst.go.jp
High performance capillary electrophoresis is an emerging method developed by Mikkers et al.[Mikkers, FFP, Everaerts, FM, and Verhheggen, Th. PE (1979) J. Chromatogr. 169, 11]. …
Number of citations: 2 www.jstage.jst.go.jp
J Peng, F Lynen, P Sandra - Journal of High Resolution …, 2000 - academia.edu
Successful separation of carbohydrates by Capillary Electrophoresis (CE) with Laser Induced Fluorescence Detection (LIFD) strongly depends on appropriate choice of the …
Number of citations: 3 www.academia.edu

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